![molecular formula C22H25N3O2S B2382566 4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline CAS No. 866871-50-3](/img/structure/B2382566.png)
4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline, also known as EPIQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPIQ belongs to the class of quinoline-based compounds, which have been extensively studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
H4 Receptor Ligands and Anti-inflammatory Properties
A study on designing and synthesizing new ligands for the human histamine H4 receptor (H4R) identified compounds with significant anti-inflammatory properties. Among these, derivatives of the quinoline scaffold demonstrated potent H4R ligand activities, with nanomolar affinities, and showed promising results in vivo for reducing inflammation in animal models (Smits et al., 2008).
Antimicrobial and Antitubercular Activity
Quinoline derivatives have been explored for their potential as antimicrobial and antitubercular agents. For instance, some quinoline-azosulfonamide compounds showed significant antibacterial and antifungal activities, with certain derivatives also exhibiting notable antitubercular effects (Iosr Journals et al., 2012).
Cytotoxic and Anticancer Activities
Research into benzo[b][1,6]naphthyridine derivatives related to quinoline structures has revealed compounds with potent cytotoxic activities against various cancer cell lines. These studies suggest the potential of quinoline derivatives in cancer treatment, highlighting their effectiveness in vitro and in some cases, their curative properties in animal models of cancer (Deady et al., 2003).
Anticonvulsant Properties
Compounds derived from the quinoline framework, such as styryltetrazolo[1,5-a]quinoxalines and styryl[1,2,4]triazolo[4,3-a]quinoxalines, have been studied for their anticonvulsant activities. These studies have led to the identification of molecules with promising anticonvulsant properties, contributing to the development of new therapeutic options for seizure disorders (Wagle et al., 2009).
Dual Action H1/H4 Receptor Ligands
Investigations into quinazoline-containing compounds have led to the discovery of dual-action ligands for the human histamine H1 and H4 receptors. These findings suggest potential therapeutic benefits for compounds that can target multiple histamine receptors simultaneously, offering a novel approach to treating inflammatory and allergic conditions (Smits et al., 2008).
Eigenschaften
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-3-24-12-14-25(15-13-24)22-19-6-4-5-7-20(19)23-16-21(22)28(26,27)18-10-8-17(2)9-11-18/h4-11,16H,3,12-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUVMEZXBKVGIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.